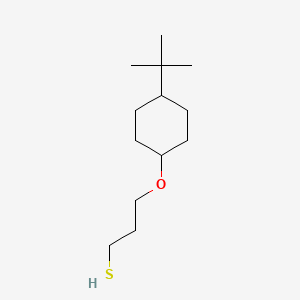
1,1,2-Trimethyl-1,2-dihydroacenaphthylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2-Trimethyl-1,2-dihydroacenaphthylene is a polycyclic aromatic hydrocarbon It is a derivative of acenaphthylene, characterized by the addition of three methyl groups and the reduction of one of its double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2-Trimethyl-1,2-dihydroacenaphthylene typically involves the alkylation of acenaphthylene. One common method is the Friedel-Crafts alkylation, where acenaphthylene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2-Trimethyl-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the compound, removing double bonds.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Results in fully hydrogenated hydrocarbons.
Substitution: Yields halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1,1,2-Trimethyl-1,2-dihydroacenaphthylene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its interactions with biological macromolecules and potential as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism by which 1,1,2-Trimethyl-1,2-dihydroacenaphthylene exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pathways involved can include signal transduction cascades, leading to various cellular responses. Detailed studies are required to elucidate the specific molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acenaphthene: A parent compound with similar structural features but lacking the additional methyl groups.
1,1,6-Trimethyl-1,2-dihydronaphthalene: Another polycyclic aromatic hydrocarbon with a different substitution pattern.
Uniqueness
1,1,2-Trimethyl-1,2-dihydroacenaphthylene is unique due to its specific methylation pattern, which influences its chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
60826-69-9 |
|---|---|
Formule moléculaire |
C15H16 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
1,2,2-trimethyl-1H-acenaphthylene |
InChI |
InChI=1S/C15H16/c1-10-12-8-4-6-11-7-5-9-13(14(11)12)15(10,2)3/h4-10H,1-3H3 |
Clé InChI |
RLJSQRBJMKKHLN-UHFFFAOYSA-N |
SMILES canonique |
CC1C2=CC=CC3=C2C(=CC=C3)C1(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-methylpropan-2-amine;dihydrochloride](/img/structure/B14699016.png)
![sodium;8-acetamido-1-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalen-2-olate;chromium(3+)](/img/structure/B14699022.png)
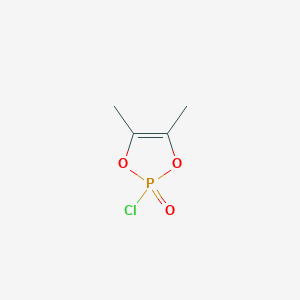
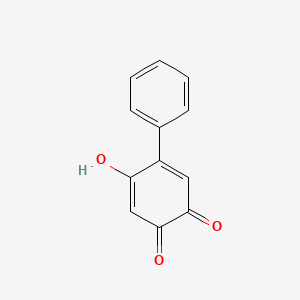
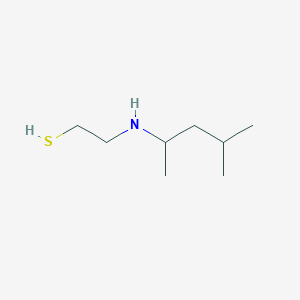
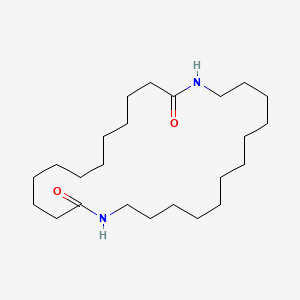
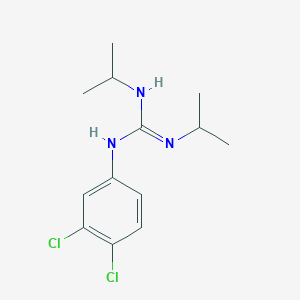

![1-[Ethyl(phenyl)amino]propan-2-one](/img/structure/B14699067.png)
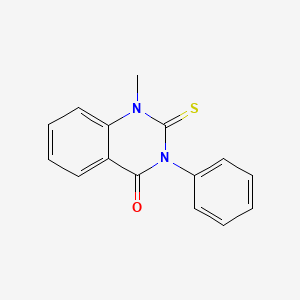
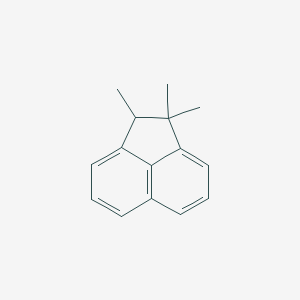
![2,3-Dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione](/img/structure/B14699084.png)

